Cas no 1492329-99-3 (pyrrolo[2,1-f][1,2,4]triazin-2-amine)
pyrrolo[2,1-f][1,2,4]triazin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolo[2,1-f][1,2,4]triazin-2-amine
- pyrrolo[2,1-f][1,2,4]triazin-2-amine
-
- Inchi: 1S/C6H6N4/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H2,7,9)
- InChI Key: BOIFBADFJBDLFT-UHFFFAOYSA-N
- SMILES: N12C=CC=C1C=NC(N)=N2
Computed Properties
- Exact Mass: 134.059246208g/mol
- Monoisotopic Mass: 134.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 56.2Ų
pyrrolo[2,1-f][1,2,4]triazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325827-100mg |
pyrrolo[2,1-f][1,2,4]triazin-2-amine |
1492329-99-3 | 95%+ | 100mg |
$388 | 2021-08-18 | |
| Chemenu | CM325827-250mg |
pyrrolo[2,1-f][1,2,4]triazin-2-amine |
1492329-99-3 | 95%+ | 250mg |
$582 | 2021-08-18 | |
| Chemenu | CM325827-1g |
pyrrolo[2,1-f][1,2,4]triazin-2-amine |
1492329-99-3 | 95%+ | 1g |
$970 | 2021-08-18 | |
| Chemenu | CM325827-100mg |
pyrrolo[2,1-f][1,2,4]triazin-2-amine |
1492329-99-3 | 95%+ | 100mg |
$*** | 2023-03-31 | |
| Chemenu | CM325827-250mg |
pyrrolo[2,1-f][1,2,4]triazin-2-amine |
1492329-99-3 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM325827-1g |
pyrrolo[2,1-f][1,2,4]triazin-2-amine |
1492329-99-3 | 95%+ | 1g |
$*** | 2023-03-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00773410-1g |
pyrrolo[2,1-f][1,2,4]triazin-2-amine |
1492329-99-3 | 98% | 1g |
¥6402.0 | 2023-04-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18440-100MG |
pyrrolo[2,1-f][1,2,4]triazin-2-amine |
1492329-99-3 | 95% | 100MG |
¥ 1,603.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18440-250MG |
pyrrolo[2,1-f][1,2,4]triazin-2-amine |
1492329-99-3 | 95% | 250MG |
¥ 2,560.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18440-500MG |
pyrrolo[2,1-f][1,2,4]triazin-2-amine |
1492329-99-3 | 95% | 500MG |
¥ 4,270.00 | 2023-04-04 |
pyrrolo[2,1-f][1,2,4]triazin-2-amine Suppliers
pyrrolo[2,1-f][1,2,4]triazin-2-amine Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on pyrrolo[2,1-f][1,2,4]triazin-2-amine
Exploring Pyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS No. 1492329-99-3): A Promising Heterocyclic Compound in Modern Research
In the rapidly evolving field of medicinal chemistry and drug discovery, pyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS No. 1492329-99-3) has emerged as a compound of significant interest. This heterocyclic scaffold, characterized by its fused pyrrolo-triazine structure, is gaining attention for its potential applications in pharmaceuticals, agrochemicals, and material science. Researchers are particularly drawn to its unique molecular architecture, which offers versatile opportunities for structure-activity relationship (SAR) studies and targeted modifications.
The pyrrolo[2,1-f][1,2,4]triazine core is a privileged structure in drug design due to its ability to mimic natural purine bases, enabling interactions with biological targets such as kinases and enzymes. The presence of the 2-amine functional group further enhances its binding affinity and solubility, making it a valuable building block for small-molecule therapeutics. Recent literature highlights its role in the development of kinase inhibitors, a hot topic in oncology research, where precision medicine and targeted cancer therapies dominate scientific discourse.
From a synthetic perspective, CAS 1492329-99-3 represents a challenge and opportunity for organic chemists. Its preparation often involves multi-step heterocyclic condensation reactions, with optimization focusing on yield, purity, and scalability. Innovations in green chemistry and catalytic methods are frequently applied to its synthesis, aligning with the growing demand for sustainable pharmaceutical manufacturing. These advancements are particularly relevant given the increasing emphasis on environmentally friendly processes in the chemical industry.
The compound’s potential extends beyond therapeutics. In material science, its π-conjugated system and electron-rich heterocycle make it a candidate for organic electronic devices, such as OLEDs or semiconductors. This dual applicability in life sciences and advanced materials has spurred interdisciplinary research, with publications exploring its photophysical properties and charge transport behavior. Such versatility addresses the rising trend of convergence technologies, where boundaries between traditional disciplines blur.
Analytical characterization of pyrrolo[2,1-f][1,2,4]triazin-2-amine relies heavily on techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are critical for confirming its structural integrity and purity, especially when the compound is intended for high-throughput screening or preclinical studies. The importance of rigorous quality control in drug development cannot be overstated, as impurities may impact pharmacokinetic profiles or toxicological outcomes.
In the context of intellectual property, CAS 1492329-99-3 has been featured in several patent applications, underscoring its commercial potential. Companies are actively investigating its derivatives for treating inflammatory diseases and metabolic disorders, areas with high unmet medical needs. This aligns with the broader shift toward personalized medicine, where heterocyclic scaffolds play a pivotal role in designing next-generation drugs.
Looking ahead, the exploration of pyrrolo[2,1-f][1,2,4]triazin-2-amine is expected to expand, driven by advancements in computational chemistry and fragment-based drug design. Virtual screening and molecular docking studies can accelerate the identification of novel applications, reducing the time and cost associated with traditional hit-to-lead optimization. As the scientific community continues to prioritize drug repurposing and polypharmacology, this compound’s multi-target potential may unlock new therapeutic avenues.
For researchers and industry professionals, understanding the physicochemical properties of 1492329-99-3—such as its logP, pKa, and solubility—is essential for rational drug design. Databases like PubChem and Reaxys provide valuable metadata, but experimental validation remains crucial. This compound’s journey from bench to bedside exemplifies the collaborative effort required to translate chemical innovation into tangible health solutions.
1492329-99-3 (pyrrolo[2,1-f][1,2,4]triazin-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)